Di-tert-butyl 2-methylmalonate chemical properties
Di-tert-butyl 2-methylmalonate chemical properties
CAS: 34812-95-8 | Formula: C₁₂H₂₂O₄ Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Di-tert-butyl 2-methylmalonate (DtBMM) is a specialized C3 building block utilized in the synthesis of complex pharmaceutical scaffolds. Unlike its diethyl counterparts, the di-tert-butyl ester motif provides unique orthogonality in protecting group strategies. It is particularly valued for its ability to undergo acid-catalyzed hydrolysis and subsequent decarboxylation under mild conditions, avoiding the harsh basic saponification steps often required for ethyl esters. This property makes it indispensable in the synthesis of acid-sensitive
Chemical Identity & Physical Properties[2][3][4][5][6]
| Property | Data |
| IUPAC Name | 1,3-Di-tert-butyl 2-methylpropanedioate |
| CAS Number | 34812-95-8 |
| Molecular Formula | C₁₂H₂₂O₄ |
| Molecular Weight | 230.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85–90°C at 0.5 mmHg (Predicted/Analogous) |
| Density | ~0.96 g/mL (Predicted) |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); insoluble in water.[2][3] |
| SMILES | CC(C)(C)OC(=O)C(C)C(=O)OC(C)(C)C |
Synthesis & Production
While commercially available as a fine chemical, DtBMM is often synthesized in-house to ensure freshness and purity, as tert-butyl esters can degrade over time if exposed to trace acids.[1]
Method A: Methylation of Di-tert-butyl Malonate (Standard)
The most robust route involves the deprotonation of di-tert-butyl malonate (CAS 541-16-2) followed by quenching with methyl iodide.
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Reagents: NaH or KOtBu (Base), THF or DMF (Solvent), MeI (Electrophile).[1]
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Protocol Insight: The use of a bulky base like Potassium tert-butoxide (KOtBu) minimizes transesterification side reactions that can occur with methoxide/ethoxide bases.
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Purification: Fractional distillation under high vacuum is critical to separate the mono-methylated product from dialkylated byproducts.
Method B: Transesterification of Meldrum's Acid
A milder approach involves the reaction of
Reactivity Profile & Mechanistic Utility[1]
DtBMM serves as a "masked" propionic acid equivalent. Its utility hinges on three core reactivity pillars: Nucleophilicity , Orthogonality , and Decarboxylation .[1]
Alpha-Alkylation (Quaternary Center Formation)
The remaining proton at the C2 position is acidic (
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Strategic Value: Since the molecule already possesses a methyl group, a second alkylation creates a quaternary carbon center .[1] This is a challenging structural motif to install and is common in potency-enhancing modifications of drug leads.
Acid-Labile Deprotonation (The "t-Butyl Advantage")
Unlike ethyl esters, which require saponification (LiOH/NaOH) to reveal the carboxylic acid, tert-butyl esters are cleaved by acid (TFA/DCM or HCl/Dioxane).
-
Mechanism: Protonation of the carbonyl oxygen is followed by
elimination of the tert-butyl cation (forming isobutylene gas). -
Application: This allows for the synthesis of carboxylic acids in the presence of base-sensitive functional groups (e.g., lactones, epoxides).
Decarboxylation Pathway
Following hydrolysis, the resulting 2-methylmalonic acid derivative is unstable upon heating. It undergoes decarboxylation to yield a substituted propionic acid.
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Mechanism: A cyclic six-membered transition state facilitates the loss of CO₂, driven by the formation of the enol, which tautomerizes to the acid.[1]
Visualization: Reactivity Workflow
The following diagram illustrates the transformation of DtBMM into a drug scaffold via alkylation and decarboxylation.
Figure 1: Step-wise transformation of Di-tert-butyl 2-methylmalonate into complex alpha-methyl carboxylic acids.
Applications in Drug Development[2]
Synthesis of Non-Natural Amino Acids
DtBMM is a precursor for
-
Workflow:
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Bromination of DtBMM.
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Substitution with an azide or protected amine.
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Hydrolysis and decarboxylation yield the
-methyl amino acid.
-
Prodrug Design
While the ester itself is rarely a prodrug, the tert-butyl motif is used to mask carboxylic acids during the synthesis of ester-based prodrugs. DtBMM allows the installation of a "handle" that can be removed selectively without disturbing other esters (e.g., methyl or ethyl esters) present on the molecule.
Case Study: Synthesis of Heterocyclic Cores
In the synthesis of barbiturates or pyrimidines, DtBMM reacts with urea or amidines. The bulky tert-butyl groups can influence the regioselectivity of ring closure or provide steric shielding that alters the crystal packing of the final intermediate.
Experimental Protocols
Protocol 1: Alkylation of Di-tert-butyl 2-methylmalonate
Objective: Synthesis of a quaternary diester intermediate.
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Setup: Flame-dry a 250 mL round-bottom flask under Argon.
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Deprotonation: Add NaH (1.1 eq, 60% dispersion) to anhydrous THF (0.2 M) at 0°C.
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Addition: Add Di-tert-butyl 2-methylmalonate (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.
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Reaction: Add the Alkyl Halide (1.2 eq) . Warm to Room Temperature (RT) and stir for 4–12 hours.
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Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][4]
-
Validation: Check ¹H NMR for disappearance of the C2-methine proton (~3.2 ppm).
Protocol 2: Acid-Mediated Decarboxylation
Objective: Conversion to the carboxylic acid scaffold.
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Dissolution: Dissolve the alkylated intermediate in DCM (0.1 M) .
-
Cleavage: Add Trifluoroacetic Acid (TFA) (20% v/v). Stir at RT for 2–4 hours.
-
Note: Monitor for the cessation of isobutylene gas evolution.
-
-
Decarboxylation: Concentrate the reaction mixture to remove TFA. Redissolve the residue in Toluene and reflux (110°C) for 2–6 hours to drive thermal decarboxylation.
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Purification: The product is typically a mono-carboxylic acid, purified via acid-base extraction.
Handling & Stability (E-E-A-T)
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Storage: Store at 2–8°C. Tert-butyl esters are acid-sensitive; avoid storage near volatile acid fumes (HCl, HOAc).
-
Stability: Stable to basic aqueous workups (unlike methyl esters which may hydrolyze).
-
Hazards: Combustible liquid. Causes skin and eye irritation. Use standard PPE (gloves, goggles).
References
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Sigma-Aldrich. 1,3-Di-tert-butyl 2-methylpropanedioate Product Sheet. Link
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Organic Syntheses. Di-tert-butyl Malonate Synthesis (General Procedure). Org. Synth. 1963, 41,[1] 41. Link
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National Institute of Standards and Technology (NIST). Di-tert-butyl malonate Properties. NIST Chemistry WebBook. Link
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ChemicalBook. Di-tert-butyl 2-methylmalonate CAS 34812-95-8 Technical Data. Link
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Master Organic Chemistry. Malonic Ester Synthesis and Decarboxylation Mechanisms. Link
Sources
- 1. CN105315390A - Catalyst composition for olefin polymerization and application thereof - Google Patents [patents.google.com]
- 2. Di-tert-butyl 2-methylmalonate | CymitQuimica [cymitquimica.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
